tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate
Description
tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is a morpholine-derived compound functionalized with a tert-butyl carbamate group at the 4-position and a propenoyl (acryloyl) substituent at the 3-position. This structure combines the rigidity of the morpholine ring with the reactivity of the α,β-unsaturated carbonyl group, making it a valuable intermediate in organic synthesis, particularly for Michael addition reactions or as a precursor in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-prop-2-enoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
SKFYQQLDXSMXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology
In biological research, this compound is used to study enzyme interactions and as a potential inhibitor for certain biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights:
Reactivity: The propenoyl group in the target compound enables reactivity distinct from analogs like the propargyl () or hydroxymethyl () derivatives. For instance, the α,β-unsaturated system facilitates nucleophilic attacks, whereas the propargyl group is tailored for cycloaddition reactions . The ethoxy-oxopropyl substituent () introduces hydrolytic instability, limiting its utility in aqueous environments compared to the more stable tert-butyl carbamate .
Stereochemical Complexity: The diphenyl-oxo analog () exhibits chiral centers and aromatic bulk, making it suitable for asymmetric synthesis.
Solubility and Stability :
- Hydrophilic groups (e.g., hydroxymethyl in ) improve aqueous solubility, whereas the tert-butyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug design .
Applications: The propargyl derivative () is explicitly marketed as a "versatile small-molecule scaffold," highlighting its broader utility in combinatorial chemistry compared to the more specialized propenoyl analog .
Biological Activity
tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is a morpholine-derived compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)OC(=O)N1CCOC1C(=O)C=C
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The morpholine structure enhances solubility and bioavailability, facilitating its transport within biological systems. The enoyl group may play a crucial role in enzyme inhibition or modulation of receptor activity, which can lead to therapeutic effects in various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related morpholine compound demonstrated potent inhibitory effects on cell proliferation in cancer cell lines, with IC50 values ranging from 0.126 μM to 0.5 μM against different tumor types .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Morpholine Derivative A | MDA-MB-231 (TNBC) | 0.126 |
| Morpholine Derivative B | MCF-7 (Breast Cancer) | 0.87 |
| tert-Butyl 3-(prop-2-enoyl)... | Various | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar morpholine derivatives have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values reported between 4–8 μg/mL . This suggests potential applications in treating infections caused by resistant pathogens.
Case Studies and Research Findings
-
Case Study on Tumor Growth Inhibition :
In a xenograft model using KRAS G12C mutant tumors, a morpholine-based compound demonstrated up to 98% tumor growth inhibition when administered at optimized doses . This highlights the potential of morpholine derivatives in targeted cancer therapies. -
Mechanistic Studies :
Mechanistic investigations revealed that certain derivatives release nitric oxide (NO•), which plays a role in their antimicrobial efficacy by disrupting bacterial cellular processes . The inhibition of essential metabolic pathways such as InhA was also noted, indicating a multifaceted mechanism of action.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability with favorable safety margins observed in animal models at high doses . Further studies are warranted to establish comprehensive PK profiles and toxicity assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
